molecular formula C13H10N6O B12197999 N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12197999
M. Wt: 266.26 g/mol
InChI Key: HXQMYJVOSXMELX-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

Crystallographic Investigation of Molecular Geometry

X-ray crystallographic studies of analogous tetrazole-benzamide derivatives reveal critical insights into the spatial arrangement of N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide. The compound adopts a planar benzamide backbone, with the tetrazole ring (N1–N4–C8–N1) twisted relative to the aromatic plane. Key torsion angles include:

  • N1–C1–C2–C3 : 25.95° (tetrazole-to-benzene twist)
  • O2–C7–C5–C4 : 0.01° (carboxamide coplanarity with benzene).

The pyridine ring at the 2-position forms a dihedral angle of 38.2° with the benzamide plane, optimizing π-π stacking potential. Intermolecular hydrogen bonds stabilize the crystal lattice, including:

  • N–H⋯N (2.89 Å) between tetrazole and pyridine nitrogens
  • C–H⋯O (3.12 Å) involving the carboxamide carbonyl.

Table 1: Crystallographic parameters for tetrazole-benzamide analogs

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.42 Å, b = 10.17 Å, c = 14.23 Å
Hydrogen bond network 3D via N–H⋯N/O

Spectroscopic Characterization Techniques

¹H Nuclear Magnetic Resonance (NMR)

In deuterated dimethyl sulfoxide, characteristic signals include:

  • Pyridine protons : δ 8.52 (d, J = 4.8 Hz, H-6), 7.89 (t, J = 7.6 Hz, H-4), 7.45 (d, J = 7.9 Hz, H-3/H-5).
  • Tetrazole proton : δ 9.21 (s, 1H, N–H).
  • Benzamide NH : δ 10.38 (s, 1H, exchangeable with D₂O).

Coupling constants confirm ortho-substitution on the pyridine ring (J = 4.8–5.2 Hz).

¹³C NMR Spectroscopy

Key resonances correlate with hybridization states:

  • Tetrazole C8 : 161.1–164.9 ppm (sp²-hybridized).
  • Pyridine C2 : 149.7 ppm (ipso to methylene).
  • Carbonyl (C=O) : 167.3 ppm.
Infrared (IR) Spectroscopy

Critical absorption bands identify functional groups:

  • C=O stretch : 1,665 cm⁻¹ (amide I band)
  • N–H stretch : 3,250 cm⁻¹ (tetrazole and amide)
  • C–N stretch : 1,340 cm⁻¹ (pyridine ring).

Tautomeric Behavior of Tetrazole Moiety

The 1H-tetrazole group exhibits pH-dependent tautomerism:

In solution (DMSO-d₆):

  • Dominant 1H-tautomer (N1–H) at neutral pH (δ 9.21 ppm).
  • 2H-tautomer forms <5% population, detectable via variable-temperature NMR.

Solid state (X-ray):

  • Exclusive 1H-tautomer stabilization via N1–H⋯N4 hydrogen bonds (2.87 Å).
  • Tautomeric locking through crystal packing forces, as evidenced by:
    • Absence of 2H-tautomer signals in cross-polarization magic-angle spinning NMR
    • Conserved N1–H bond lengths (1.02 Å) across crystallographic models.

Table 2: Tautomeric equilibrium constants (Kₜ) for tetrazole derivatives

Condition Kₜ (1H:2H) Method
Solution (DMSO) 95:5 ¹H NMR integration
Solid state 100:0 X-ray diffraction

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-pyridin-2-yl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H10N6O/c20-13(16-12-7-3-4-8-14-12)10-5-1-2-6-11(10)19-9-15-17-18-19/h1-9H,(H,14,16,20)

InChI Key

HXQMYJVOSXMELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Pyridine: The tetrazole derivative is then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the formation of the benzamide group, which can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could potentially occur at the tetrazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to partially or fully reduced tetrazole rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds containing tetrazole and pyridine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide can induce apoptosis in cancer cell lines and inhibit cell proliferation by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

Antimicrobial Properties:
This compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) reported for this compound indicate effective bacterial inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects:
Studies have highlighted the anti-inflammatory properties of this compound, showing its ability to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Based Drug Design

The unique combination of functional groups in this compound allows it to serve as a valuable scaffold for developing new drugs. Structure-based drug design (SBDD) efforts have successfully identified potent inhibitors for various molecular targets by modifying this compound’s structure .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

Study Focus Findings
Study 1AnticancerSignificant reduction in tumor size in xenograft models when treated with the compound.
Study 2AntimicrobialEffective bacterial inhibition with MIC values comparable to standard antibiotics.
Study 3Anti-inflammatoryReduced edema and inflammatory markers in animal models of arthritis.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1040701-69-6)

  • Structure : Differs in the amide substituent (2-chlorobenzyl vs. pyridin-2-yl) and retains the tetrazole group at the benzamide’s ortho position.
  • Molecular Formula : C₁₅H₁₂ClN₅O (MW: 313.74) .

3,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1324097-03-1)

  • Structure : Incorporates a thiadiazole ring instead of pyridine and adds methyl groups to the benzamide.
  • Molecular Formula : C₁₄H₁₅N₇OS (MW: 329.38) .
  • Key Differences : The thiadiazole moiety may confer distinct electronic effects, influencing binding affinity. Methyl groups could sterically hinder interactions or improve metabolic stability.

Analogs with Varied Heterocyclic Systems

N-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1421454-35-4)

  • Structure : Features a tetrahydrothiazolo-pyridine scaffold and a sulfonyl group.
  • Molecular Formula : C₁₇H₁₇N₇O₃S₂ (MW: 431.5) .
  • Key Differences : The fused thiazolo-pyridine system increases molecular complexity, likely enhancing target selectivity but reducing synthetic accessibility.

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

  • Structure : Replaces the benzamide core with a benzimidazole-pyrimidine hybrid.
  • Molecular Formula : C₁₃H₁₄N₆ (MW: 254.29) .
  • Key Differences : The benzimidazole-pyrimidine framework may engage in different binding modes, such as intercalation or kinase inhibition.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
This compound C₁₃H₁₁N₅O 261.26 Pyridin-2-yl, tetrazol-1-yl -
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide C₁₅H₁₂ClN₅O 313.74 2-Chlorobenzyl, tetrazol-1-yl
3,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide C₁₄H₁₅N₇OS 329.38 Thiadiazole, methyl groups
CAS 1421454-35-4 C₁₇H₁₇N₇O₃S₂ 431.5 Tetrahydrothiazolo-pyridine, sulfonyl

Biological Activity

N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C14H12N6OC_{14}H_{12}N_{6}O and a molecular weight of 280.28 g/mol. Its structure consists of a pyridine ring, a benzamide moiety, and a tetrazole group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Property Value
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural FeaturesPyridine, Benzamide, Tetrazole

The biological activity of this compound is primarily attributed to its ability to act as a ligand in biochemical assays. The compound can form hydrogen bonds and π-π interactions with various biological targets, including enzymes and receptors. Such interactions are crucial for influencing the activity of these targets, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies utilizing the agar diffusion method have demonstrated its effectiveness in inhibiting bacterial growth .
  • Anti-inflammatory Properties : In vivo studies have indicated that derivatives containing the tetrazole moiety possess anti-inflammatory effects comparable to standard drugs like diclofenac sodium and nimesulide. This suggests that this compound may also exhibit similar properties .
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells. For instance, docking studies have indicated binding affinities with proteins involved in cancer pathways, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against S. aureus and E. coli, highlighting its potential as an antibacterial agent.

Study 2: Anti-inflammatory Assessment

In another study focusing on anti-inflammatory activity, the compound was tested in an animal model for its effect on inflammation markers. The results showed a marked reduction in inflammatory cytokines, supporting its therapeutic potential in treating inflammatory diseases.

Study 3: Anticancer Activity

Research involving computational docking and cell viability assays demonstrated that this compound could effectively bind to cancer-related targets, resulting in reduced cell proliferation in various cancer cell lines.

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